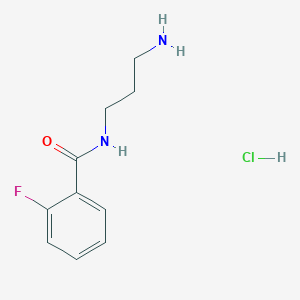
N-(3-アミノプロピル)-2-フルオロベンゾアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-2-fluorobenzamide hydrochloride is a chemical compound that features a benzamide core substituted with a fluorine atom and an aminopropyl group
科学的研究の応用
N-(3-aminopropyl)-2-fluorobenzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of functionalized polymers and materials with specific properties.
Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
Target of Action
The primary targets of similar compounds, such as N-(3-aminopropyl)-2-nitrobenzenamine, are often proteins or enzymes in the body. For instance, one target could be Histone acetyltransferase KAT2B .
Biochemical Pathways
Similar compounds can affect various biochemical pathways depending on their targets .
Pharmacokinetics
Similar compounds often have varied adme properties depending on their chemical structure .
Result of Action
The effects would likely depend on the specific targets and pathways it affects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the size and yield of similar compounds like N-(3-aminopropyl)methacrylamide hydrochloride can be influenced by the concentration of NaCl and the type of initiator used during synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-2-fluorobenzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 3-aminopropylamine.
Amidation Reaction: The 2-fluorobenzoic acid is reacted with 3-aminopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(3-aminopropyl)-2-fluorobenzamide.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of N-(3-aminopropyl)-2-fluorobenzamide.
Industrial Production Methods
Industrial production of N-(3-aminopropyl)-2-fluorobenzamide hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(3-aminopropyl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Amidation and Esterification: The amine group can participate in further amidation or esterification reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Amidation: Coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Amidation: Formation of secondary or tertiary amides.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
類似化合物との比較
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- (3-aminopropyl)triethoxysilane
- N-(3-aminopropyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride
Uniqueness
N-(3-aminopropyl)-2-fluorobenzamide hydrochloride is unique due to the presence of both a fluorine atom and an aminopropyl group. This combination provides distinct chemical properties, such as enhanced binding affinity and specificity, making it valuable for various applications in medicinal chemistry and materials science.
特性
IUPAC Name |
N-(3-aminopropyl)-2-fluorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12;/h1-2,4-5H,3,6-7,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWBDBLRWANLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
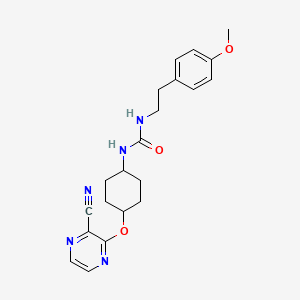

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2508323.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide](/img/structure/B2508324.png)
![1-(4-methoxyphenyl)-5-oxo-N-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2508326.png)
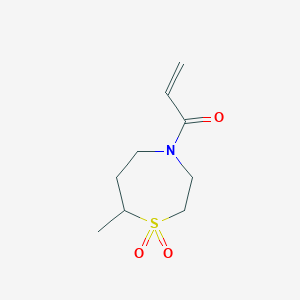
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2508329.png)
![2-(4-fluorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2508330.png)
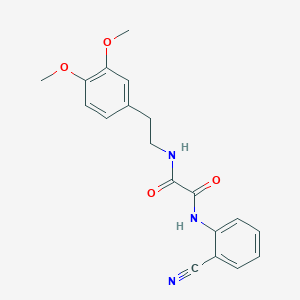
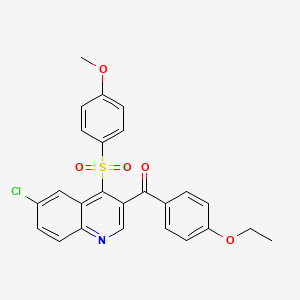
![3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2508334.png)
![6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2508336.png)
![N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2508337.png)
![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)
